molecular formula C21H24F3NO B3055339 Benzamide, 2-(trifluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]- CAS No. 640290-20-6

Benzamide, 2-(trifluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]-

Cat. No.: B3055339
CAS No.: 640290-20-6
M. Wt: 363.4 g/mol
InChI Key: COVZHCDOUMLCLS-UHFFFAOYSA-N
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Description

Benzamide, 2-(trifluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]- is a complex organic compound that features a trifluoromethyl group and a bulky trimethylbutylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic addition of trifluoroacetonitrile to an amino group, followed by intramolecular cyclization to form the desired product . The reaction conditions often include the use of a base such as triethylamine and solvents like methanol or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-(trifluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Benzamide, 2-(trifluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, 2-(trifluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]- involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the bulky trimethylbutylphenyl group can influence the compound’s overall conformation and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Trifluoromethylbenzimidazole
  • 2-Trifluoromethylbenzoxazole
  • 2-Trifluoromethylbenzothiazole

Uniqueness

Benzamide, 2-(trifluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl and trimethylbutylphenyl groups can enhance the compound’s stability, reactivity, and potential for specific interactions with biological targets .

Properties

IUPAC Name

N-[2-(4,4-dimethylpentan-2-yl)phenyl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3NO/c1-14(13-20(2,3)4)15-9-6-8-12-18(15)25-19(26)16-10-5-7-11-17(16)21(22,23)24/h5-12,14H,13H2,1-4H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVZHCDOUMLCLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10477709
Record name Benzamide, 2-(trifluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640290-20-6
Record name Benzamide, 2-(trifluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzamide, 2-(trifluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]-
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Benzamide, 2-(trifluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]-
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Benzamide, 2-(trifluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]-
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Benzamide, 2-(trifluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]-
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Benzamide, 2-(trifluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]-

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